Home > Products > Screening Compounds P75919 > Dynphin A (1-13) Acetate
Dynphin A (1-13) Acetate -

Dynphin A (1-13) Acetate

Catalog Number: EVT-14926133
CAS Number:
Molecular Formula: C77H130N24O17
Molecular Weight: 1664.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dynorphin A (1-13) acetate is a peptide derived from the larger dynorphin A family, which are endogenous opioid peptides known for their potent interactions with the kappa-opioid receptor. The specific sequence of Dynorphin A (1-13) is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys, and it plays a significant role in pain modulation and neuroprotection. This compound is classified as a neuropeptide and is primarily studied for its pharmacological effects in various biological systems.

Source and Classification

Dynorphin A (1-13) is synthesized in the body from precursor proteins and is particularly abundant in the central nervous system. It is classified under the category of opioid peptides, specifically acting as an agonist for the kappa-opioid receptor. Its classification can be summarized as follows:

  • Type: Neuropeptide
  • Source: Endogenous (produced within the body)
  • Receptor Activity: Kappa-opioid receptor agonist
Synthesis Analysis

Methods and Technical Details

The synthesis of Dynorphin A (1-13) acetate typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process generally utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which temporarily protects the amino group during coupling reactions.

  1. Solid-phase synthesis:
    • Amino acids are sequentially added to the resin-bound peptide.
    • Fmoc protection is used to ensure selective reactions.
    • Coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) facilitate amino acid linkage.
  2. Purification:
    • High-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring high purity and quality.
Molecular Structure Analysis

Structure and Data

The molecular formula for Dynorphin A (1-13) acetate is C75H126N24O15C_{75}H_{126}N_{24}O_{15} with a molecular weight of approximately 1603.955 g/mol.

PropertyValue
Molecular FormulaC₇₅H₁₂₆N₂₄O₁₅
Molecular Weight1603.955 g/mol
Density1.4 ± 0.1 g/cm³
Melting PointNot available
Boiling PointNot available

The structure features several critical amino acid residues that contribute to its pharmacological activity, particularly at the kappa-opioid receptor.

Chemical Reactions Analysis

Reactions and Technical Details

Dynorphin A (1-13) acetate can undergo various chemical reactions:

  1. Oxidation: Can occur at methionine residues, resulting in methionine sulfoxide formation.
  2. Reduction: Reverse oxidation can be achieved using reducing agents like dithiothreitol.
  3. Substitution: Modifications can be made to amino acid residues to study structure-activity relationships.

Common reagents include:

  • Oxidizing agents: Hydrogen peroxide
  • Reducing agents: Dithiothreitol
  • Coupling reagents: HBTU for substitution reactions
Mechanism of Action

Dynorphin A (1-13) exerts its effects primarily through activation of kappa-opioid receptors. Upon binding, it induces a conformational change in the receptor that leads to inhibition of adenylate cyclase activity, thus reducing cyclic AMP levels within neurons. This mechanism results in decreased neuronal excitability and pain perception.

Key Data Points

  • Activation of kappa-opioid receptors leads to analgesic effects.
  • In vitro studies indicate that exposure to Dynorphin A (1-13) can cause significant changes in intracellular calcium levels, akin to responses observed with N-methyl-D-aspartate treatment.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dynorphin A (1-13) acetate exhibits several notable physical and chemical properties:

  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: Generally stable under physiological conditions but susceptible to degradation by proteolytic enzymes.
  • Storage Conditions: Recommended storage at -20°C to maintain stability.

Relevant Analyses

Studies have shown that Dynorphin A (1-13) can induce neurotoxicity at elevated concentrations, highlighting its dual role as both a signaling molecule and potential neurotoxin under certain conditions.

Applications

Dynorphin A (1-13) acetate has diverse applications in scientific research:

  1. Chemistry: Investigated for peptide synthesis techniques and modifications.
  2. Biology: Explored for its role in pain modulation and neuroprotection mechanisms.
  3. Medicine: Potential therapeutic applications are being studied for pain management and treatment of neurodegenerative diseases.
  4. Pharmaceutical Development: Used in developing new analgesics and neuroprotective agents.
Neuropharmacological Mechanisms of Action

κ-Opioid Receptor-Mediated Signaling Pathways

Dynorphin A (1-13) is a biologically active N-terminal fragment of the full-length dynorphin A (1-17) peptide, generated through enzymatic cleavage of its precursor prodynorphin [3] [4]. This peptide acts as a highly selective endogenous agonist for the κ-opioid receptor (KOR), a Gi/o-protein coupled receptor (GPCR) widely distributed throughout the central nervous system, including key regions involved in pain processing such as the dorsal root ganglia, dorsal spinal cord, and periaqueductal gray [4] [7]. The sequence of Dynorphin A (1-13) (H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-OH) contains the conserved N-terminal message domain (Tyr-Gly-Gly-Phe) shared among opioid peptides, coupled with a unique address sequence (Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys) that confers its remarkable selectivity for KOR over other opioid receptors [7] [9].

Binding studies reveal Dynorphin A (1-13) exhibits a subnanomolar affinity (Ki = 0.05 ± 0.01 nM) for human KOR, significantly higher than its affinity for the mu-opioid receptor (MOR, Ki = 1.60 ± 0.18 nM) or delta-opioid receptor (DOR, Ki = 1.25 ± 0.12 nM) [7]. This high binding affinity translates into potent functional activation. Upon binding, Dynorphin A (1-13) triggers canonical KOR signaling pathways:

  • Gi/o Protein Activation: Conformational changes in the receptor promote the exchange of GDP for GTP on the alpha subunit of Gi/o proteins, leading to dissociation of the Gαi/o subunit from the Gβγ dimer.
  • Inhibition of Adenylyl Cyclase (AC): The Gαi/o subunit directly inhibits AC, reducing intracellular cyclic adenosine monophosphate (cAMP) levels and consequently dampening protein kinase A (PKA) activity [4].
  • Modulation of Ion Channels: Released Gβγ subunits interact directly with voltage-gated calcium channels (VGCCs), particularly N-type and P/Q-type channels prevalent in neurons, leading to their inhibition and reduced calcium influx [6]. Simultaneously, Gβγ subunits activate G protein-coupled inwardly rectifying potassium channels (GIRKs), resulting in potassium efflux, membrane hyperpolarization, and reduced neuronal excitability [4] [6].

Table 1: Receptor Affinity and Functional Selectivity of Dynorphin Fragments

Dynorphin FragmenthKOR Ki (nM)hMOR Ki (nM)hDOR Ki (nM)Primary Receptor TargetKOR Selectivity (vs MOR)KOR Selectivity (vs DOR)
Dynorphin A (1-17)~0.05~1.6~1.25KOR32-fold25-fold
Dynorphin A (1-13)0.05 ± 0.011.60 ± 0.181.25 ± 0.12KOR32-fold25-fold
Dynorphin B (1-13)~0.1~5.0~3.0KOR50-fold30-fold
α-Neoendorphin~0.1~4.0~2.5KOR40-fold25-fold

Non-Opioid Glutamatergic Interactions via NMDA Receptors

Beyond its canonical opioid actions, Dynorphin A (1-13) exerts significant non-opioid effects primarily mediated through interactions with the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. This interaction is a critical contributor to the peptide's neurotoxic potential, particularly at elevated micromolar concentrations observed in pathological states like spinal cord injury [1] [8]. Crucially, these excitotoxic effects are not blocked by opioid receptor antagonists like naloxone or nor-binaltorphimine (nor-BNI), confirming their independence from KOR, MOR, or DOR activation [1].

The mechanism involves direct or indirect facilitation of NMDA receptor function:

  • Direct Binding: Evidence suggests that fragments of Dynorphin A (1-13), particularly those lacking the N-terminal tyrosine residue (e.g., dynorphin A(2-17) or dynorphin A(2-13), known as "des-Tyr" dynorphins, can bind directly to specific sites on the NMDA receptor complex [1] [8].
  • Enhanced Glutamate Release: Dynorphin A (1-13) may increase synaptic levels of excitatory amino acids like glutamate, thereby potentiating NMDA receptor activation indirectly [1].
  • Receptor Sensitization: The peptide might alter the NMDA receptor's sensitivity to glutamate or its co-agonists (glycine, D-serine) [8].

The critical involvement of NMDA receptors in dynorphin A (1-13)-induced neurotoxicity is demonstrated by the ability of specific NMDA receptor antagonists to completely prevent neuronal loss in vitro and behavioral signs of neurotoxicity in vivo. MK-801 (Dizocilpine, 10 μM), a non-competitive channel blocker, AP-5 (2-amino-5-phosphopentanoic acid, 100 μM), a competitive antagonist at the glutamate binding site, and 7-chlorokynurenic acid (100 μM), an antagonist at the glycine co-agonist site, all effectively block the excitotoxic effects of Dynorphin A (1-13) [1] [8]. This spectrum of antagonism strongly implicates the NMDA receptor-ion channel complex as the primary mediator of dynorphin's non-opioid excitotoxicity.

Paradoxical Modulation of Neuronal Viability: Excitotoxicity vs. Neuroprotection

Dynorphin A (1-13) exerts a complex and concentration-dependent paradoxical influence on neuronal survival, balancing between neurotoxic and neuroprotective outcomes determined by receptor engagement, concentration, and physiological context [1] [3] [4].

  • Excitotoxicity via NMDA Receptors: At elevated micromolar concentrations, prevalent after neural trauma or under pathological conditions, the non-opioid NMDA receptor-mediated actions of Dynorphin A (1-13) dominate. Activation of NMDA receptors leads to massive and sustained calcium influx ([Ca²⁺]i). This calcium overload triggers a cascade of deleterious events including mitochondrial dysfunction, activation of calpains and other proteases, generation of reactive oxygen species (ROS), and ultimately, apoptotic or necrotic neuronal death. This pathway is responsible for the peptide's documented role in exacerbating secondary injury following spinal cord trauma [1] [8]. Intrathecal administration of high doses mimics this, causing hindlimb paralysis and loss of spinal reflexes in rodents [3] [8].

  • Neuroprotection via Kappa-Opioid Receptors: In contrast, activation of KOR by Dynorphin A (1-13), particularly at lower, more physiological concentrations, can exert moderate neuroprotective effects, especially in the face of concurrent excitotoxic insults. This protective role is revealed indirectly through pharmacological blockade studies. Co-application of the opioid antagonist (-)-naloxone (3 μM) or the selective KOR antagonist nor-binaltorphimine (nor-BNI, 3 μM) with an excitotoxic concentration of Dynorphin A (1-13) exacerbates neuronal loss in spinal cord cultures [1]. Importantly, application of these antagonists alone (at 10 μM) does not cause neuronal loss, indicating that the exacerbation is specific to the presence of the excitotoxic insult. This suggests that concurrent KOR activation by Dynorphin A (1-13) provides a counterbalancing protective signal. Potential mechanisms for KOR-mediated neuroprotection include:

  • Inhibition of Presynaptic Glutamate Release: KOR activation on presynaptic terminals suppresses voltage-gated calcium channels (VGCCs), reducing calcium-dependent vesicular release of glutamate, thereby limiting excitatory drive and NMDA receptor activation [4] [6].
  • Neuronal Hyperpolarization: Activation of GIRK channels by KOR leads to membrane hyperpolarization, making neurons less likely to fire action potentials and reducing overall network excitability [4].
  • Modulation of Intracellular Calcium: KOR signaling can dampen pathological increases in [Ca²⁺]i induced by other stimuli (see section 1.4) [1] [6].

Therefore, the net effect of Dynorphin A (1-13) on neuronal viability depends critically on the balance between its excitotoxic (NMDA-mediated) and inhibitory/neuroprotective (KOR-mediated) actions. Under pathological conditions of high peptide concentration and sustained release, the excitotoxic NMDA component often predominates, overriding the potential protective benefits of KOR activation [1].

Dynorphin A (1-13)-Induced Intracellular Calcium Dynamics

Dynorphin A (1-13) profoundly influences neuronal intracellular calcium concentration ([Ca²⁺]i), acting through distinct and sometimes opposing mechanisms linked to its dual receptor activation profile. These calcium dynamics are central to both its physiological signaling and pathological consequences [1] [6].

  • NMDA Receptor-Mediated Calcium Influx (Excitotoxic Pathway): The primary mechanism by which Dynorphin A (1-13) elevates [Ca²⁺]i is through its action on NMDA receptors. As detailed in section 1.2, activation of NMDA receptors, either directly by des-Tyr fragments or indirectly via enhanced glutamate release/sensitization, opens ligand-gated cation channels highly permeable to Ca²⁺. This results in a rapid and significant influx of extracellular Ca²⁺ into the cytosol. In vitro studies using time-lapse photography and calcium imaging on embryonic mouse spinal cord neurons demonstrate that micromolar concentrations of Dynorphin A (1-13) cause a pronounced and sustained elevation of [Ca²⁺]i, which precedes and correlates with subsequent neuronal death [1]. This calcium surge is completely prevented by co-application of NMDA receptor antagonists like MK-801, AP-5, or 7-chlorokynurenic acid, confirming the pathway's exclusivity to NMDA receptor activation [1].

  • Kappa-Opioid Receptor-Mediated Inhibition of Calcium Influx (Regulatory Pathway): In contrast to the NMDA-mediated calcium influx, activation of KOR by Dynorphin A (1-13) leads to a reduction in voltage-dependent calcium influx. Voltage-clamp experiments on mouse dorsal root ganglion (DRG) neurons clearly show that Dynorphin A (1-13) reduces the magnitude of inward calcium currents evoked by depolarizing steps [6]. This inhibitory effect is blocked by naloxone, confirming its mediation by classical opioid receptors, and its persistence in neurons where potassium conductance is blocked by intracellular cesium indicates it is not secondary to potassium channel activation [6]. The mechanism involves direct Gβγ subunit interaction with and inhibition of presynaptic N-type and P/Q-type voltage-gated calcium channels (VGCCs), reducing calcium entry during action potentials. This inhibition has two significant consequences:

  • Reduced Neurotransmitter Release: By limiting calcium influx at presynaptic terminals, Dynorphin A (1-13) suppresses the release of excitatory neurotransmitters like glutamate, contributing to its overall inhibitory and potential neuroprotective effects [4] [6].
  • Modulation of Intracellular Calcium Signaling: Inhibition of VGCCs helps dampen activity-dependent rises in [Ca²⁺]i, providing a counterbalance to calcium influx through other pathways, including NMDA receptors [1] [6].
  • Calcium-Induced Calcium Release (CICR): While less directly studied in the context of dynorphin, significant NMDA-mediated calcium influx can trigger further calcium release from intracellular stores like the endoplasmic reticulum (ER) via ryanodine receptors (RyR) or IP3 receptors (IP3R), amplifying the calcium signal and contributing to toxicity [1].

Table 2: Summary of Dynorphin A (1-13) Effects on Intracellular Calcium Dynamics

MechanismReceptor PathwayEffect on [Ca²⁺]iFunctional ConsequenceBlocked By
NMDA Receptor ActivationNon-Opioid (NMDA-R)↑↑↑ (Large Increase)Excitotoxicity, Neuronal DeathMK-801, AP-5, 7-Cl-KYNA
VGCC Inhibition (N-type/P/Q-type)Opioid (KOR)↓ (Decrease)Reduced Neurotransmitter Release, NeuroprotectionNaloxone, nor-BNI
Calcium-Induced Calcium Release (CICR)Secondary to NMDA-R↑↑ (Amplification)Amplification of Excitotoxic Calcium SignalRyanodine, IP3R antagonists

The interplay between these opposing actions on [Ca²⁺]i is critical. Under physiological conditions with lower peptide levels, KOR-mediated inhibition of VGCCs may predominate, contributing to analgesic and potentially neuroprotective effects by stabilizing calcium levels. However, under pathological conditions (e.g., trauma, ischemia) leading to high local concentrations of Dynorphin A (1-13), the massive NMDA receptor-mediated Ca²⁺ influx overwhelms any inhibitory modulation via KOR, triggering cytotoxic pathways. The paradoxical exacerbation of neurotoxicity by KOR antagonists (naloxone, nor-BNI) [1] likely occurs because they remove the KOR-mediated brake (VGCC inhibition and reduced excitability) on the excitotoxic NMDA receptor-driven calcium surge, allowing it to proceed unchecked.

Properties

Product Name

Dynphin A (1-13) Acetate

IUPAC Name

acetic acid;6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

Molecular Formula

C77H130N24O17

Molecular Weight

1664.0 g/mol

InChI

InChI=1S/C75H126N24O15.C2H4O2/c1-7-45(6)61(70(111)94-53(25-17-35-87-75(83)84)71(112)99-36-18-26-58(99)69(110)93-50(21-11-13-31-76)64(105)96-56(38-44(4)5)67(108)95-54(72(113)114)22-12-14-32-77)98-65(106)52(24-16-34-86-74(81)82)91-63(104)51(23-15-33-85-73(79)80)92-66(107)55(37-43(2)3)97-68(109)57(40-46-19-9-8-10-20-46)90-60(102)42-88-59(101)41-89-62(103)49(78)39-47-27-29-48(100)30-28-47;1-2(3)4/h8-10,19-20,27-30,43-45,49-58,61,100H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H,88,101)(H,89,103)(H,90,102)(H,91,104)(H,92,107)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,109)(H,98,106)(H,113,114)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87);1H3,(H,3,4)

InChI Key

OIXVNZBNMIKBJG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.